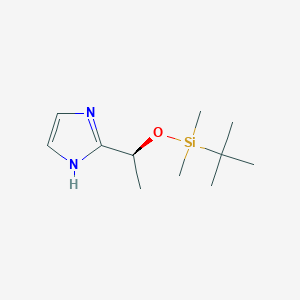
(S)-2-(1-((tert-Butyldimethylsilyl)oxy)ethyl)-1h-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(1-((tert-Butyldimethylsilyl)oxy)ethyl)-1h-imidazole is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an imidazole ring. This compound is of interest in organic synthesis due to its stability and reactivity, making it useful in various chemical transformations.
Métodos De Preparación
The synthesis of (S)-2-(1-((tert-Butyldimethylsilyl)oxy)ethyl)-1h-imidazole typically involves the protection of the hydroxyl group of an alcohol with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting TBDMS-protected alcohol is then coupled with an imidazole derivative under appropriate conditions to yield the desired compound.
Industrial production methods for such compounds often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
(S)-2-(1-((tert-Butyldimethylsilyl)oxy)ethyl)-1h-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form the corresponding sulfoxide or sulfone.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles like amines or thiols replace the TBDMS group.
Deprotection: The TBDMS group can be removed using reagents like tetrabutylammonium fluoride (TBAF) or acidic conditions to yield the free alcohol.
Aplicaciones Científicas De Investigación
(S)-2-(1-((tert-Butyldimethylsilyl)oxy)ethyl)-1h-imidazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
Mecanismo De Acción
The mechanism of action of (S)-2-(1-((tert-Butyldimethylsilyl)oxy)ethyl)-1h-imidazole involves the interaction of the imidazole ring with various molecular targets. The imidazole ring can coordinate with metal ions, participate in hydrogen bonding, and engage in π-π interactions. These interactions enable the compound to modulate enzyme activity, bind to receptors, and influence biochemical pathways .
Comparación Con Compuestos Similares
(S)-2-(1-((tert-Butyldimethylsilyl)oxy)ethyl)-1h-imidazole can be compared with other TBDMS-protected compounds, such as:
(S)-2-(1-((tert-Butyldiphenylsilyl)oxy)ethyl)-1h-imidazole: This compound features a tert-butyldiphenylsilyl (TBDPS) group instead of TBDMS, offering different steric and electronic properties.
(S)-2-(1-((tert-Butoxycarbonyl)oxy)ethyl)-1h-imidazole: This compound has a tert-butoxycarbonyl (Boc) protecting group, which is more labile under acidic conditions compared to TBDMS.
The uniqueness of this compound lies in its balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H22N2OSi |
|---|---|
Peso molecular |
226.39 g/mol |
Nombre IUPAC |
tert-butyl-[(1S)-1-(1H-imidazol-2-yl)ethoxy]-dimethylsilane |
InChI |
InChI=1S/C11H22N2OSi/c1-9(10-12-7-8-13-10)14-15(5,6)11(2,3)4/h7-9H,1-6H3,(H,12,13)/t9-/m0/s1 |
Clave InChI |
WKNCJQIFYKXQOZ-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](C1=NC=CN1)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C1=NC=CN1)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


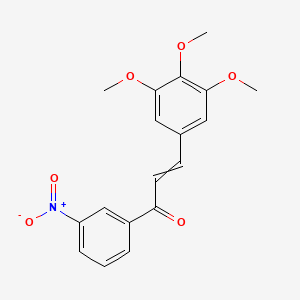
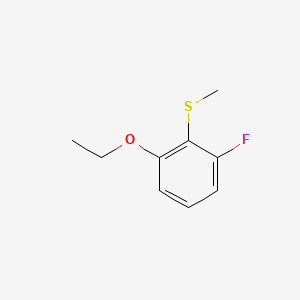
![ethyl 3-[(4-methylphenyl)sulfonyloxymethyl]-2-oxo-1H-indole-3-carboxylate](/img/structure/B14012136.png)

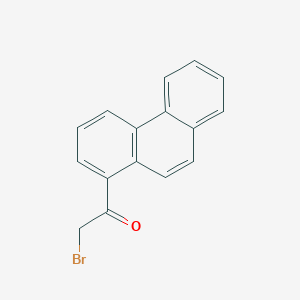
![rel-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B14012152.png)
amino}benzoyl)amino]pentanedioate](/img/structure/B14012166.png)

![Cyclohexanecarboxylicacid, 1-[(2-cyanophenyl)methyl]-2-oxo-, ethyl ester](/img/structure/B14012180.png)
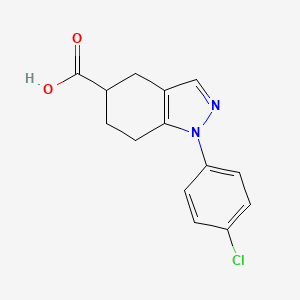
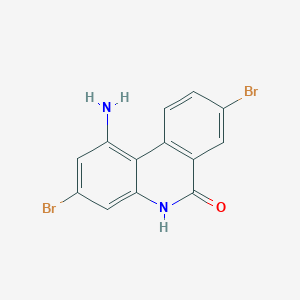
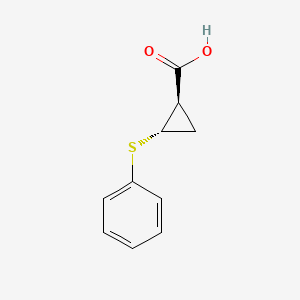
![n,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14012192.png)
![2-(Butylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanol;hydrochloride](/img/structure/B14012204.png)
